1-(4-Methoxy-3,5-dinitrophenyl)adamantane
Description
Properties
IUPAC Name |
1-(4-methoxy-3,5-dinitrophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-24-16-14(18(20)21)5-13(6-15(16)19(22)23)17-7-10-2-11(8-17)4-12(3-10)9-17/h5-6,10-12H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIWPHNBSXISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(4-methoxyphenyl)adamantane using nitric acid and acetic acid to introduce nitro groups at the 3 and 5 positions of the phenyl ring . This reaction is carried out under controlled conditions to ensure selective nitration without affecting the adamantane framework.
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Methoxy-3,5-dinitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into binding sites of enzymes or receptors, while the functional groups on the phenyl ring can form additional interactions, such as hydrogen bonds or hydrophobic contacts . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on adamantane derivatives and aromatic-substituted analogs with functional groups influencing stability, reactivity, and electronic properties.
Substituent Effects on Stability and Reactivity
Key Compounds for Comparison :
- 1-(3-Methoxy-4-methylphenyl)-2-aminopropane: A phenyl-substituted amine with methoxy and methyl groups .
- tert-Butyl Adamantyl Peroxycarboxylates : Adamantane-based peresters studied for decomposition pathways .
Analysis :
- The nitro groups in 1-(4-Methoxy-3,5-dinitrophenyl)adamantane likely enhance thermal and oxidative stability compared to methoxy/methyl-substituted analogs like 1-(3-Methoxy-4-methylphenyl)-2-aminopropane, which prioritize pharmacological activity over stability .
- In contrast, tert-butyl adamantyl peroxycarboxylates decompose readily under mild conditions, producing acetylated adamantane derivatives . The electron-withdrawing nitro groups in the target compound may similarly influence decomposition pathways, though specific studies are lacking.
Biological Activity
1-(4-Methoxy-3,5-dinitrophenyl)adamantane is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound consists of an adamantane core substituted with a methoxy group and two nitro groups on a phenyl ring. This configuration contributes to its stability and reactivity in biological systems. The adamantane structure provides a rigid framework that enhances binding interactions with biological targets.
The biological activity of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane can be attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes or receptors due to the spatial arrangement of its functional groups. The rigid adamantane framework allows for effective fit into binding sites, while the methoxy and nitro groups can participate in hydrogen bonding and hydrophobic interactions.
- Redox Activity : The nitro groups may undergo reduction to form amino groups, which can alter the compound's reactivity and interaction profile with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : The nitro groups can participate in redox reactions, potentially leading to the generation of ROS that modulate cellular pathways.
Biological Applications
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has several promising applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of adamantane have been shown to inhibit bacterial and fungal growth .
- Anticancer Potential : Research has indicated that adamantane derivatives possess antiproliferative activity against cancer cell lines. For example, compounds structurally related to 1-(4-Methoxy-3,5-dinitrophenyl)adamantane were tested against human cancer cell lines using the MTT assay, showing significant cytotoxicity at low concentrations .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various adamantane derivatives found that those with dinitrophenyl substitutions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that similar adamantane derivatives displayed IC50 values below 10 μM, indicating potent antiproliferative effects. These findings suggest that 1-(4-Methoxy-3,5-dinitrophenyl)adamantane could be a candidate for further development as an anticancer agent .
Comparative Analysis
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| 1-(4-Methoxy-3,5-dinitrophenyl)adamantane | Adamantane + Methoxy + Dinitro | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |
| 1-(4-Hydroxy-3,5-dinitrophenyl)adamantane | Adamantane + Hydroxy + Dinitro | Moderate Antimicrobial | Similar mechanisms but different reactivity |
| 1-(4-Methoxyphenyl)adamantane | Adamantane + Methoxy | Limited Biological Activity | Lacks nitro groups |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methoxy-3,5-dinitrophenyl)adamantane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential functionalization of the adamantane core. First, nitration of the phenyl ring can be achieved using mixed nitric-sulfuric acid at controlled temperatures (0–5°C) to introduce nitro groups at the 3,5-positions. Subsequent methoxy group introduction via nucleophilic aromatic substitution (e.g., using NaOMe or Cu-mediated coupling) requires careful optimization of reaction time and stoichiometry. Friedel-Crafts alkylation may be employed to attach the substituted phenyl group to adamantane, using AlCl₃ as a catalyst in anhydrous dichloromethane . Yield optimization often involves inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can spectroscopic techniques (NMR, IR) characterize the structural features of this compound?
- Methodological Answer :
- ¹H NMR : The adamantane protons appear as broad singlets (δ 1.5–2.2 ppm), while aromatic protons from the 4-methoxy-3,5-dinitrophenyl group resonate at δ 7.2–8.5 ppm. Methoxy (-OCH₃) protons typically show a singlet near δ 3.8–4.0 ppm .
- ¹³C NMR : The adamantane carbons are observed at δ 27–45 ppm. Nitro groups deshield adjacent aromatic carbons, shifting them to δ 120–150 ppm, while the carbonyl carbons (if present) appear at δ 160–180 ppm .
- IR : Strong absorption bands for nitro (-NO₂) groups appear at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The methoxy (-OCH₃) group shows C-O stretching at 1250–1050 cm⁻¹ .
Q. What are the key reactivity patterns of the nitro and methoxy substituents in this compound?
- Methodological Answer : The electron-withdrawing nitro groups activate the phenyl ring toward nucleophilic substitution at the para position to the methoxy group. Conversely, the methoxy group, being electron-donating, stabilizes intermediates during electrophilic substitution. Reduction of nitro groups to amines (e.g., using H₂/Pd-C or SnCl₂/HCl) can generate derivatives for biological testing. Methoxy groups are susceptible to demethylation under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) .
Advanced Research Questions
Q. How do steric and electronic effects of the adamantane moiety influence the compound’s stability in catalytic reactions?
- Methodological Answer : Adamantane’s rigid, bulky structure imposes steric hindrance, slowing diffusion-controlled reactions but enhancing thermal stability. Computational studies (DFT) can model charge distribution, showing that adamantane’s electron-donating bridgehead carbons stabilize adjacent electrophilic centers. Experimental validation involves comparing reaction rates with non-adamantane analogs under identical conditions (e.g., Suzuki coupling using Pd catalysts) .
Q. What strategies resolve contradictions in reported solubility data for nitro-substituted adamantane derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and crystallization conditions. Systematic solubility studies in DMSO, THF, and chloroform at varying temperatures (20–80°C) can clarify trends. X-ray crystallography of single crystals grown via vapor diffusion (e.g., acetone/ethanol mixtures) reveals packing effects influencing solubility .
Q. How can substituent effects (e.g., nitro vs. methoxy) be quantitatively analyzed for structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Experimental : Synthesize analogs with substituent permutations (e.g., 3-nitro-5-methoxy, 3,5-dimethoxy) and test biological activity (e.g., antiviral assays).
- Computational : Use QSAR models to correlate Hammett constants (σ) of substituents with logP and IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. What advanced purification techniques address challenges in isolating high-purity 1-(4-Methoxy-3,5-dinitrophenyl)adamantane?
- Methodological Answer : Recrystallization from toluene/hexane mixtures (1:3 v/v) at low temperatures (-20°C) improves purity. For persistent impurities, preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Purity validation requires LC-MS and elemental analysis .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during nitration of the adamantane-phenyl intermediate?
Q. What spectroscopic methods differentiate positional isomers in nitro-substituted adamantane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
